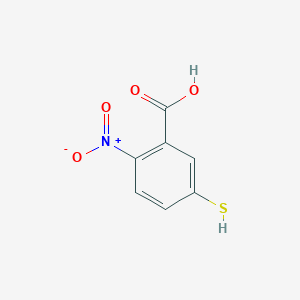

5-Mercapto-2-nitrobenzoic acid

Beschreibung

The exact mass of the compound 5-Mercapto-2-nitro-benzoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Mercapto-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Mercapto-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-nitro-5-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-7(10)5-3-4(13)1-2-6(5)8(11)12/h1-3,13H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANZODCWZFAEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864561 | |

| Record name | 2-Nitro-5-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15139-21-6 | |

| Record name | Thionitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015139216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Mercapto-2-Nitro-Benzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Nitro-5-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-5-sulfanylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-5-THIOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWT399B07G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 5-Mercapto-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 5-Mercapto-2-nitrobenzoic acid, a critical reagent in biochemical and pharmaceutical research. The document details the primary synthetic methodologies, including Nucleophilic Aromatic Substitution (SNAr) and the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). It offers detailed experimental protocols, purification techniques, and a summary of key quantitative data. Furthermore, this guide illustrates the reaction pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of the processes involved.

Introduction

5-Mercapto-2-nitrobenzoic acid, also known as thionitrobenzoic acid (TNB), is a versatile organic compound characterized by a benzene ring functionalized with a carboxyl group, a nitro group, and a thiol group.[1][2] This unique combination of functional groups imparts a distinct chemical reactivity that makes it an invaluable tool in various scientific disciplines.[1] Its most prominent application is in the quantification of free thiol groups in proteins and other molecules through the widely used Ellman's test.[3][4] Beyond its use in biochemical assays, 5-Mercapto-2-nitrobenzoic acid serves as a precursor in the synthesis of pharmacologically active molecules and in the development of novel nanomaterials.[5][6] This guide provides detailed methodologies for its synthesis and purification to ensure high-purity material for research and development applications.

Synthetic Methodologies

There are two primary and well-established routes for the synthesis of 5-Mercapto-2-nitrobenzoic acid:

-

Method A: Nucleophilic Aromatic Substitution (SNAr) : This foundational approach involves the displacement of a halide from a 2-nitro-5-halobenzoic acid precursor with a sulfur nucleophile.[1]

-

Method B: Reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) : This method relies on the cleavage of the disulfide bond of the readily available Ellman's reagent.[1][4]

Method A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This classic method utilizes a 2-halo-5-nitrobenzoic acid, typically 2-chloro-5-nitrobenzoic acid, as the starting material. The reaction proceeds via an SNAr mechanism where a sulfur nucleophile, such as sodium sulfide or sodium hydrosulfide, attacks the carbon atom bearing the halogen.[1] The presence of the electron-withdrawing nitro group in the ortho position is crucial for activating the aromatic ring towards nucleophilic attack.

Experimental Protocol: Synthesis of 5-Mercapto-2-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid

-

Materials:

-

2-chloro-5-nitrobenzoic acid

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Water (deionized)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in water.

-

Add 2-chloro-5-nitrobenzoic acid to the solution.

-

The mixture is then heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the solution is cooled to room temperature.

-

The reaction mixture is carefully acidified with concentrated hydrochloric acid to precipitate the crude product.

-

The precipitate is collected by vacuum filtration and washed with cold water to remove inorganic salts.

-

The crude product is then dried under vacuum.

-

Method B: Synthesis via Reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

This method offers a convenient route to 5-Mercapto-2-nitrobenzoic acid from its disulfide dimer, DTNB, which is commercially available as Ellman's reagent.[3] The reduction of the disulfide bond can be achieved using various reducing agents. A notable and efficient method involves the use of a solid-phase reducing agent, such as thiopropyl sepharose, which simplifies the purification process as the reducing agent can be easily removed by filtration.[4]

Experimental Protocol: Reduction of DTNB using Thiopropyl Sepharose [4]

-

Materials:

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Thiopropyl sepharose

-

Tris-HCl buffer (50 mM, pH 7.4) containing 0.1 mM EDTA

-

-

Procedure:

-

A solution of DTNB is prepared in the Tris-HCl buffer.

-

An excess of thiopropyl sepharose is added to the DTNB solution.

-

The mixture is incubated at room temperature for approximately 15 minutes with gentle agitation.

-

The thiopropyl sepharose is then removed by filtration to yield a solution of 5-Mercapto-2-nitrobenzoic acid.

-

For isolation of the solid product, the aqueous solution can be acidified to precipitate the 5-Mercapto-2-nitrobenzoic acid, followed by filtration, washing with cold water, and drying.

-

Purification

The purity of 5-Mercapto-2-nitrobenzoic acid is critical for its applications, especially in quantitative assays. The primary method for purification is recrystallization. The choice of solvent is crucial and depends on the solubility characteristics of the compound.

Recrystallization Protocol

-

General Procedure:

-

The crude 5-Mercapto-2-nitrobenzoic acid is dissolved in a minimum amount of a suitable hot solvent. Common solvents for benzoic acid derivatives include water, ethanol, or a mixture thereof.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

-

The hot solution is filtered to remove insoluble impurities and activated charcoal.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Quantitative Data

The following tables summarize the key physical properties and expected outcomes of the synthesis.

Table 1: Physical and Chemical Properties of 5-Mercapto-2-nitrobenzoic acid

| Property | Value | Reference |

| CAS Number | 15139-21-6 | [5] |

| Molecular Formula | C₇H₅NO₄S | [5] |

| Molecular Weight | 199.19 g/mol | [5] |

| Appearance | Solid | [7] |

| Melting Point | Not available | |

| Boiling Point | 419.2°C at 760 mmHg | [8] |

| Flash Point | 207.4°C | [8] |

Table 2: Synthesis and Purification Data

| Parameter | Method A (SNAr) | Method B (DTNB Reduction) |

| Starting Material | 2-chloro-5-nitrobenzoic acid | 5,5'-dithiobis(2-nitrobenzoic acid) |

| Key Reagents | Sodium sulfide | Thiopropyl sepharose |

| Typical Yield | Dependent on reaction conditions | High (stoichiometric) |

| Purity (post-recrystallization) | >95% | >98% |

Diagrams

Synthesis Pathways

Caption: Overview of the two primary synthetic routes to 5-Mercapto-2-nitrobenzoic acid.

Experimental Workflow: Purification by Recrystallization

Caption: Step-by-step workflow for the purification of 5-Mercapto-2-nitrobenzoic acid.

Application: Ellman's Test for Thiol Quantification

Caption: The chemical reaction pathway in the Ellman's test for quantifying free thiols.

Conclusion

This technical guide has outlined the principal methods for the synthesis and purification of 5-Mercapto-2-nitrobenzoic acid. Both the Nucleophilic Aromatic Substitution and the reduction of DTNB are viable routes, with the choice of method often depending on the availability of starting materials and the desired scale of the synthesis. Adherence to the detailed protocols for synthesis and purification is essential for obtaining a high-purity product, which is paramount for its reliable use in sensitive applications such as the Ellman's test and in the development of new therapeutic agents.

References

- 1. 5-Mercapto-2-nitrobenzoic acid | 15139-21-6 | Benchchem [benchchem.com]

- 2. Human Metabolome Database: Showing metabocard for 5-Mercapto-2-nitro-benzoic acid (HMDB0245253) [hmdb.ca]

- 3. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy 5-Mercapto-2-nitrobenzoic acid | 15139-21-6 [smolecule.com]

- 6. Bactericidal Effect of 5-Mercapto-2-nitrobenzoic Acid-Coated Silver Nanoclusters against Multidrug-Resistant Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Mercapto-2-nitrobenzoic acid | 15139-21-6 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Core Mechanism of Action of 5-Mercapto-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Mercapto-2-nitrobenzoic acid (MNBA), also known as 5-thio-2-nitrobenzoic acid (TNB), is a thiol-containing compound widely recognized in biochemical and clinical laboratories. While not a therapeutic agent in its own right, its profound chemical reactivity forms the basis of its utility and biological interactions. This technical guide provides a comprehensive overview of the core mechanisms of action of MNBA, focusing on its chemical properties, its established role in thiol quantification, its interactions with reactive oxygen species, and its emerging biological activities. This document is intended to serve as a detailed resource for researchers and professionals in drug development and life sciences who utilize or encounter this compound in their work.

Chemical and Physical Properties

5-Mercapto-2-nitrobenzoic acid is an aromatic compound characterized by a benzene ring substituted with a carboxyl group, a nitro group, and a thiol group. This unique combination of functional groups dictates its chemical behavior and reactivity.

| Property | Value |

| Chemical Formula | C₇H₅NO₄S |

| Molecular Weight | 199.19 g/mol |

| Appearance | Yellow to orange crystalline powder |

| pKa (thiol group) | ~4.5 |

| Solubility | Soluble in aqueous solutions at neutral and alkaline pH |

The thiol group is the most reactive moiety of the molecule, acting as a potent nucleophile and being susceptible to oxidation. The electron-withdrawing nature of the nitro and carboxyl groups influences the acidity and reactivity of the thiol.

Core Mechanism of Action: Thiol-Disulfide Exchange

The principal and most well-documented mechanism of action of 5-Mercapto-2-nitrobenzoic acid is its participation in thiol-disulfide exchange reactions. This is famously exploited in the Ellman's Test , a widely used method for the quantification of free thiol groups in biological samples.

In this reaction, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), the disulfide dimer of MNBA, reacts with a free thiol-containing compound (R-SH) to produce a mixed disulfide and one molecule of the MNBA anion (TNB²⁻). This anion exhibits a characteristic yellow color with a maximum absorbance at 412 nm, allowing for the spectrophotometric quantification of the original thiol.

Experimental Protocol: Ellman's Test

This protocol describes the standard procedure for quantifying free thiol groups in a protein sample.

Materials:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

-

DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.

-

Sample: Protein solution with an unknown concentration of free thiols.

-

Standard: A solution with a known concentration of a thiol-containing compound (e.g., L-cysteine) for generating a standard curve.

-

Spectrophotometer capable of measuring absorbance at 412 nm.

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of L-cysteine (e.g., 1.5 mM) in the Reaction Buffer.

-

Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

-

-

Sample Preparation:

-

If necessary, dilute the protein sample in the Reaction Buffer to ensure the final absorbance reading falls within the linear range of the spectrophotometer.

-

-

Reaction:

-

To a suitable volume of each standard and the unknown sample, add a defined volume of the DTNB solution (e.g., 50 µL of 4 mg/mL DTNB to 1 mL of sample).

-

Prepare a blank containing the Reaction Buffer and the DTNB solution.

-

-

Incubation:

-

Incubate the mixtures at room temperature for 15 minutes to allow the reaction to complete.

-

-

Measurement:

-

Measure the absorbance of each solution at 412 nm, using the blank to zero the spectrophotometer.

-

-

Quantification:

-

Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of free thiols in the unknown sample by interpolating its absorbance value on the standard curve.

-

Alternatively, the concentration of thiols can be calculated directly using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹ at pH 8.0.[1]

Visualization of the Ellman's Test Workflow

Caption: Workflow for thiol quantification using the Ellman's Test.

Mechanism of Action: Interaction with Reactive Oxygen Species (ROS)

The thiol group of 5-Mercapto-2-nitrobenzoic acid is susceptible to oxidation by biologically relevant reactive oxygen species (ROS), such as peroxynitrite (ONOO⁻), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl). This reactivity is a key aspect of its "mechanism of action" in biological environments where oxidative stress may be present. The oxidation of MNBA can lead to several products, thereby altering its chemical nature and potential biological effects.

The initial reaction with peroxynitrite and hydrogen peroxide can yield a transient sulfenate anion intermediate. Further oxidation can lead to the formation of a thiosulfinate or a sulfonic acid derivative. Hypochlorous acid, on the other hand, tends to oxidize the disulfide, DTNB, directly to the sulfonic acid.

This susceptibility to oxidation is significant because it implies that in biological systems with high levels of ROS, the concentration and chemical form of MNBA can be dynamically altered. This could, in turn, affect any biological processes that are sensitive to the redox state of thiols.

Signaling Pathway of MNBA Oxidation by ROS

Caption: Oxidation pathways of 5-Mercapto-2-nitrobenzoic acid by ROS.

Other Reported Biological Activities and Mechanisms

While the primary mechanism of action of MNBA is its chemical reactivity, some studies have reported more specific biological effects.

Antimicrobial Activity

When conjugated with silver nanoclusters (AgNCs), 5-Mercapto-2-nitrobenzoic acid exhibits potent bactericidal activity against multidrug-resistant Neisseria gonorrhoeae. The precise mechanism is likely a synergistic effect of the silver ions and the MNBA coating, which may facilitate interaction with the bacterial cell surface and subsequent disruption of cellular processes.

Enzyme Inhibition

A structurally related compound, 2-nitro-5-thiosulfobenzoic acid (NTSB), has been identified as a specific inhibitor of DNase I. It is proposed that NTSB covalently modifies threonine and serine residues of the enzyme, leading to its inactivation. While this is not a direct action of MNBA, it highlights the potential for related thionitrobenzoic acid derivatives to act as enzyme inhibitors.

Dephosphorylation Activity

There is evidence to suggest that MNBA can dephosphorylate tyrosine-phosphorylated proteins. This activity is likely due to the nucleophilic nature of the thiol group, which can attack the phosphate group, leading to its removal. This suggests a potential role for MNBA in modulating signaling pathways that are regulated by protein phosphorylation.

Summary and Future Directions

The core mechanism of action of 5-Mercapto-2-nitrobenzoic acid is intrinsically linked to the high reactivity of its thiol group. This reactivity is harnessed in the widely used Ellman's test for thiol quantification. In biological systems, this reactivity manifests as a susceptibility to oxidation by ROS, which can modulate its chemical form and potential biological effects.

While specific, high-affinity interactions with biological targets like receptors or enzymes have not been extensively characterized for MNBA itself, its ability to participate in thiol-disulfide exchange and its redox sensitivity suggest that it could influence cellular processes governed by the thiol-redox state. The observed antimicrobial and dephosphorylating activities warrant further investigation to elucidate the precise molecular mechanisms involved.

For drug development professionals, while MNBA is not a therapeutic candidate, understanding its chemical and biological reactivity is crucial when it is used as a reagent in preclinical studies or when structurally similar motifs are considered in drug design. Future research should focus on identifying specific protein targets of MNBA and its derivatives to better understand their potential pharmacological effects.

References

A Comprehensive Technical Guide to 5-Mercapto-2-nitrobenzoic acid (TNB)

Introduction

5-Mercapto-2-nitrobenzoic acid (5-M-2-NBA), also known as 2-nitro-5-sulfanylbenzoic acid or thionitrobenzoic acid (TNB), is a multifunctional organosulfur compound.[1][2][3] It is structurally characterized by a benzene ring substituted with a carboxylic acid, a nitro group, and a highly reactive thiol group.[2] This unique combination of functional groups underpins its wide-ranging applications, most notably in analytical biochemistry.[2] The compound's historical significance is tied to the development of the Ellman's test in 1959, a method that revolutionized the quantification of free thiol groups in biological samples.[2] In this test, 5-M-2-NBA is the chromophoric product generated from the reaction of its disulfide precursor, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), with a thiol.[2][4] Beyond its analytical utility, 5-M-2-NBA is gaining attention in nanotechnology and pharmaceutical development for its antimicrobial properties and potential as a building block for novel drug delivery systems.[1][2]

Chemical and Physical Properties

5-M-2-NBA is an organic compound classified as a nitrobenzoic acid derivative.[1][5] The presence of the thiol (-SH) group is central to its chemical reactivity, allowing it to undergo oxidation to form disulfides, act as a reducing agent, and participate in nucleophilic substitution reactions.[1] The electron-withdrawing nature of the adjacent nitro group influences the thiol's reactivity.[2] Its stability is pH-dependent; the protonated form is more stable at low pH, while the deprotonated, more reactive thiolate form predominates as pH increases, making it more susceptible to oxidation.[1]

Table 1: Physicochemical Properties of 5-Mercapto-2-nitrobenzoic acid

| Property | Value | Reference |

|---|---|---|

| CAS Number | 15139-21-6 | [2][6] |

| Molecular Formula | C₇H₅NO₄S | [1][6] |

| Molecular Weight | 199.19 g/mol | [2][6] |

| IUPAC Name | 2-nitro-5-sulfanylbenzoic acid | [1][6] |

| Common Names | Thionitrobenzoic acid (TNB) | [2][3] |

| pKa | 2.19 (computationally predicted) | [1] |

| Absorbance Maximum (TNB²⁻) | 412 nm | [2][4][7] |

| Molar Absorptivity (ε) at 412 nm | 14,150 M⁻¹cm⁻¹ | [8] |

| Alternative HPLC Wavelength | 326 nm |[8] |

Synthesis and Key Reactions

The primary and most direct route to synthesizing 5-M-2-NBA is through the reduction of its disulfide precursor, DTNB (Ellman's Reagent). This method is efficient as each molecule of DTNB yields two molecules of the target thiol.[2] Electrochemical methods are also being explored as a sustainable alternative for this reduction process.[2] Another foundational method involves the nucleophilic aromatic substitution (SNAr) of a halogen from a 2-nitro-5-halobenzoic acid precursor using a sulfur nucleophile like sodium sulfide (Na₂S).[2]

Applications in Research and Development

Analytical Chemistry: The Ellman's Test

The most prominent application of 5-M-2-NBA is as the reporter molecule in the Ellman's test, a rapid and reliable method for quantifying free thiol groups in proteins and other molecules.[2][4] The assay is based on the reaction between DTNB and a thiol (R-SH), which cleaves the disulfide bond in DTNB to stoichiometrically produce a mixed disulfide (R-S-TNB) and the vibrant yellow 5-mercapto-2-nitrobenzoate anion (TNB²⁻).[2][4] The concentration of the thiol can be determined by measuring the absorbance of the TNB²⁻ anion at 412 nm.[4][7]

Nanotechnology and Antimicrobial Applications

5-M-2-NBA serves as a surface ligand for the synthesis of silver nanoclusters (AgNCs), creating conjugates with potent antimicrobial properties.[1] Research has demonstrated the bactericidal effects of these conjugates, particularly against strains of Neisseria gonorrhoeae.[1] The thiol group facilitates strong coordination with silver ions, and the overall structure contributes to the stability and biological activity of the resulting nanoparticles.[1] This has opened avenues for its use in developing novel antimicrobial therapies and advanced materials.[1]

Biochemical Research and Drug Development

Beyond quantification assays, 5-M-2-NBA is a valuable tool in studying cellular processes. It has been shown to dephosphorylate tyrosine-phosphorylated proteins and other phosphates, making it useful for investigating protein phosphorylation pathways.[1] Its inherent reactivity and ability to interact with biological targets suggest potential for further exploration in drug design and the development of novel delivery systems.[1]

Experimental Protocols

Protocol 1: General Thiol Quantification (Ellman's Method)

This protocol outlines the spectrophotometric determination of total thiol groups in a sample.

Materials:

-

Sample containing thiols (e.g., protein solution, cell lysate)

-

Ellman's Reagent (DTNB) solution

-

Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.6)[9]

-

Distilled water (for blank)

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Preparation: Bring all reagents to room temperature before use.[4] Prepare the reaction buffer and dissolve DTNB to the desired concentration.

-

Reaction Setup: In a microplate well or cuvette, add 200 µL of the reaction buffer.[4]

-

Blank Measurement: For the blank, add 20 µL of distilled water to the buffer. Mix and read the absorbance at 412 nm (this is OD1).[4]

-

Sample Measurement: For the sample, add 20 µL of the sample solution to the buffer. Mix and read the absorbance at 412 nm (this can serve as a sample blank, OD1_sample).[4]

-

Color Development: Add 30 µL of the DTNB chromogen solution to both the blank and the sample wells.[4]

-

Incubation: Incubate the mixture at room temperature for 10 minutes to allow for color development.[4]

-

Final Measurement: Read the absorbance of the blank and the sample at 412 nm (this is OD2).[4]

-

Calculation: Calculate the corrected absorbance by subtracting the initial readings from the final readings (ΔOD = OD2 - OD1). The concentration of thiols is then calculated using the Beer-Lambert law (Concentration = ΔOD / εL), where ε is the molar extinction coefficient (14,150 M⁻¹cm⁻¹) and L is the path length.

Protocol 2: Synthesis of 5-M-2-NBA-Coated Silver Nanoclusters (MNBA-AgNCs)

This protocol describes a typical method for producing antimicrobial silver nanoclusters.[1]

Materials:

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

A basic solution (e.g., NaOH solution)

-

Silver nitrate (AgNO₃) solution

-

Sodium borohydride (NaBH₄) solution (freshly prepared)

-

Deionized water

Procedure:

-

DTNB Cleavage: Dissolve DTNB in a basic solution and stir. The base catalyzes the hydrolysis and cleavage of the disulfide bond to yield 5-M-2-NBA in situ.[1]

-

Complex Formation: To the 5-M-2-NBA solution, add a solution of silver nitrate (AgNO₃) while stirring. Silver ions will coordinate with the thiol groups to form an Ag-S complex.[1]

-

Reduction: Slowly add a freshly prepared, cold solution of sodium borohydride (NaBH₄) to the Ag-S complex solution under vigorous stirring. This reduces the silver ions to form silver nanoclusters.[1] The solution will typically change color, indicating nanoparticle formation.

-

Isolation: The resulting MNBA-AgNCs can be isolated and purified by centrifugation and washing steps to remove unreacted reagents.[1]

Protocol 3: HPLC-Based Quantification of Thiols and Disulfides

This method allows for the sensitive quantification of TNB and specific thiol adducts, such as the glutathione adduct (GSH-TNB).[8]

Materials:

-

Biological sample (e.g., cell lysate supernatant)

-

DTNB solution (19.8 mg/mL)[8]

-

Sodium borohydride (NaBH₄) solution (for disulfide reduction)

-

Acids and bases for pH adjustment (e.g., HCl, sodium phosphate buffer)[8]

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation (for Total Disulfides): a. Mix 100 µL of cell lysate supernatant with sodium phosphate buffer and NaBH₄ solution.[8] b. Incubate at 60°C for 30 minutes to reduce all disulfides to free thiols.[8] c. Stop the reaction and adjust the pH to ~1 by slowly adding HCl over ice.[8]

-

Derivatization: a. Add DTNB solution to the prepared sample (which now contains total thiols).[8] b. Neutralize the mixture to allow the reaction between thiols and DTNB to proceed, forming TNB and thiol-TNB adducts.[8]

-

HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Set the detection wavelength to 326 nm for optimal sensitivity for TNB and related adducts.[8] c. Quantify TNB and specific adducts (like GSH-TNB) by comparing peak areas to those of known standards. The detection limit for TNB can be as low as 15 pmol using this method.[8]

References

- 1. Buy 5-Mercapto-2-nitrobenzoic acid | 15139-21-6 [smolecule.com]

- 2. 5-Mercapto-2-nitrobenzoic acid | 15139-21-6 | Benchchem [benchchem.com]

- 3. Human Metabolome Database: Showing metabocard for 5-Mercapto-2-nitro-benzoic acid (HMDB0245253) [hmdb.ca]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. 5-Mercapto-2-nitrobenzoic acid | 15139-21-6 [sigmaaldrich.com]

- 7. Detection Reagent for SH Moiety DTNB | CAS 69-78-3 Dojindo [dojindo.com]

- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Safety of 5-Mercapto-2-nitrobenzoic acid

This technical guide provides a comprehensive overview of the safety data for 5-Mercapto-2-nitrobenzoic acid, catering to researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and chemical databases.

Chemical Identification and Properties

5-Mercapto-2-nitrobenzoic acid is a multifunctional organic compound possessing a carboxylic acid, a nitro group, and a thiol group attached to a benzene ring.[1] This unique structure dictates its chemical reactivity and applications.[1]

| Identifier | Value |

| Chemical Name | 5-Mercapto-2-nitrobenzoic acid |

| Synonyms | 2-nitro-5-sulfanylbenzoic acid, 2-thio-5-nitrobenzoate |

| CAS Number | 15139-21-6[2] |

| Molecular Formula | C7H5NO4S[3] |

| Molecular Weight | 199.19 g/mol [1] |

| Physical Form | Solid[2] |

| Purity | 95%[2] |

| InChI Key | GANZODCWZFAEGN-UHFFFAOYSA-N[2] |

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. For 5-Mercapto-2-nitrobenzoic acid, the following classifications and statements have been reported.

| Classification | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation[2] |

| Serious Eye Damage | H318: Causes serious eye damage[2] |

| Respiratory Irritation | H335: May cause respiratory irritation[2] |

| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects[2] |

Signal Word: Danger[2]

Caption: GHS Pictograms and associated Hazard Statements for 5-Mercapto-2-nitrobenzoic acid.

Precautionary Measures

The following precautionary statements are recommended when handling 5-Mercapto-2-nitrobenzoic acid.[2]

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264: Wash skin thoroughly after handling. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P280: Wear protective gloves/ eye protection/ face protection. | |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER or doctor/physician. | |

| P362 + P364: Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

First-Aid Measures

In case of exposure to 5-Mercapto-2-nitrobenzoic acid, the following first-aid measures should be taken.[3][4]

| Exposure Route | First-Aid Measure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3][4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3][4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3][4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the chemical's integrity and ensuring safety.

Handling:

-

Handle in a well-ventilated place.[3]

-

Wear suitable protective clothing.[3]

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use non-sparking tools.[3]

-

Prevent fire caused by electrostatic discharge steam.[3]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store apart from foodstuff containers or incompatible materials.[3]

-

Recommended storage temperature is 2-8°C, sealed in a dry environment.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is essential to minimize exposure.

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Accidental Release Measures

In the event of a spill or release, the following procedures should be followed:

-

Ensure adequate ventilation.[4]

-

Evacuate personnel to safe areas.[4]

-

Avoid dust formation and breathing vapors, mist, or gas.[4]

-

Use personal protective equipment, including chemical-impermeable gloves.[4]

-

Remove all sources of ignition and use spark-proof tools.[4]

-

Prevent further leakage or spillage if safe to do so.[3]

-

Do not let the chemical enter drains; discharge into the environment must be avoided.[3]

-

Collect and arrange for disposal in suitable, closed containers.[4]

Fire-Fighting Measures

-

Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Toxicological Information

Ecological Information

This chemical is classified as toxic to aquatic life with long-lasting effects (H411).[2] Therefore, release into the environment should be avoided.[3]

Experimental Protocols

The searched Safety Data Sheets and chemical product pages do not contain detailed experimental protocols for the determination of the safety data presented. This information is typically generated by the manufacturer and may not be publicly available.

Disclaimer: This document is intended as an in-depth technical guide and is based on publicly available safety data. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the original SDS for the most current and complete information before handling this chemical.

References

An In-depth Technical Guide to 5-Mercapto-2-nitrobenzoic Acid: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Mercapto-2-nitrobenzoic acid (TNB), a critical thiol-containing compound. Given the limited availability of direct quantitative data in publicly accessible literature, this document summarizes known qualitative information, presents predicted values, and offers detailed experimental protocols for researchers to determine these properties empirically.

Core Properties of 5-Mercapto-2-nitrobenzoic Acid

5-Mercapto-2-nitrobenzoic acid, also known as Thionitrobenzoic acid (TNB), is an organic compound that plays a significant role in biochemical assays, most notably as the chromophoric product in the Ellman's test for quantifying free sulfhydryl groups.[1] Its utility is intrinsically linked to its physicochemical properties, particularly its solubility in various solvents and its stability under different experimental conditions.

Predicted Physicochemical Properties

While experimental data is scarce, computational models provide some insight into the properties of 5-Mercapto-2-nitrobenzoic acid.

| Property | Predicted Value | Source |

| Water Solubility | 0.116 mg/mL | ALOGPS[2] |

| logP | 2.16 | ALOGPS[2][3] |

| pKa (Strongest Acidic) | 1.03 | ChemAxon[2] |

| Physiological Charge | -2 | ChemAxon[2][3] |

Solubility Profile

The solubility of 5-Mercapto-2-nitrobenzoic acid is a critical factor for its application in aqueous buffer systems typical of biochemical assays.

Qualitative Solubility:

The presence of both a carboxylic acid and a thiol group, along with a nitro group on the benzene ring, gives 5-Mercapto-2-nitrobenzoic acid a degree of polarity, rendering it soluble in water to some extent.[1] Its solubility is expected to be influenced by the pH of the medium, with the formation of the carboxylate salt at higher pH values increasing its aqueous solubility. It is also anticipated to be soluble in polar organic solvents.

Experimental Protocol for Determining Solubility:

Due to the lack of specific quantitative solubility data, researchers can employ the following established methods to determine the solubility of 5-Mercapto-2-nitrobenzoic acid in various solvents. This protocol is based on the general principles of solubility determination for organic compounds.[4][5][6][7]

Objective: To determine the solubility of 5-Mercapto-2-nitrobenzoic acid in a given solvent (e.g., water, ethanol, methanol, DMSO) at a specific temperature.

Materials:

-

5-Mercapto-2-nitrobenzoic acid powder

-

Selected solvents (e.g., deionized water, absolute ethanol, methanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Spectrophotometer or HPLC system for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Mercapto-2-nitrobenzoic acid powder to a series of vials, each containing a known volume of the test solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully centrifuge the vials to pellet any remaining undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Withdraw a known aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of 5-Mercapto-2-nitrobenzoic acid in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A previously established calibration curve should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Stability Profile

The stability of 5-Mercapto-2-nitrobenzoic acid is highly dependent on environmental conditions, particularly pH, temperature, and light exposure.

pH-Dependent Stability:

The stability of 5-Mercapto-2-nitrobenzoic acid in aqueous solutions is strongly influenced by pH.[8]

-

Acidic Conditions: It demonstrates optimal stability in acidic environments.[8]

-

Neutral to Alkaline Conditions: As the pH increases, the thiol group deprotonates to form the more reactive thiolate anion, which is more susceptible to oxidation, leading to the formation of its disulfide dimer, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[1]

Temperature and Light Stability:

-

Temperature: Refrigeration at 4°C can significantly slow down the degradation of 5-Mercapto-2-nitrobenzoic acid in solution. For long-term storage, freezing at -20°C in an acidic buffer is recommended.[8] In solid form, it is reported to be stable indefinitely at room temperature.

Experimental Protocol for Stability-Indicating HPLC Method:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the degradation of 5-Mercapto-2-nitrobenzoic acid over time and under various stress conditions.[1][11][12]

Objective: To develop and validate an HPLC method that can separate and quantify 5-Mercapto-2-nitrobenzoic acid from its potential degradation products.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

5-Mercapto-2-nitrobenzoic acid reference standard

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH values

-

Forced degradation equipment (e.g., oven, UV chamber, acid/base solutions, oxidizing agent like hydrogen peroxide)

Procedure:

-

Method Development:

-

Develop an isocratic or gradient HPLC method that provides good resolution between the parent 5-Mercapto-2-nitrobenzoic acid peak and any degradation products. A C18 column is a common starting point.

-

The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

The detection wavelength should be optimized; a maximum absorption at 326 nm has been reported under certain HPLC conditions.[13]

-

-

Forced Degradation Studies:

-

Subject solutions of 5-Mercapto-2-nitrobenzoic acid to various stress conditions to intentionally induce degradation:

-

Acid and Base Hydrolysis: Treat with dilute HCl and NaOH at room and elevated temperatures.

-

Oxidation: Treat with a solution of hydrogen peroxide.

-

Thermal Stress: Expose the solid powder and solutions to elevated temperatures.

-

Photolytic Stress: Expose solutions to UV and visible light.

-

-

Analyze the stressed samples using the developed HPLC method.

-

-

Method Validation:

-

Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can accurately measure the concentration of 5-Mercapto-2-nitrobenzoic acid without interference from its degradation products.

-

Experimental Workflow: Quantification of Thiols using Ellman's Reagent

The primary application where 5-Mercapto-2-nitrobenzoic acid is encountered is in the Ellman's assay. The following diagram illustrates the workflow of this common experimental procedure.

Detailed Protocol for Ellman's Assay:

This protocol is a standard procedure for the determination of free thiols in a sample.

Materials:

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Thiol-containing sample

-

Thiol standard (e.g., cysteine) for generating a standard curve

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a stock solution of Ellman's Reagent in the reaction buffer.

-

Standard Curve (Optional but Recommended): Prepare a series of dilutions of the thiol standard in the reaction buffer.

-

Reaction Mixture: In separate cuvettes or microplate wells, mix the reaction buffer, the Ellman's Reagent solution, and either the sample or a standard dilution. Prepare a blank containing the buffer and reagent only.

-

Incubation: Incubate the reaction mixtures at room temperature for a short period (e.g., 15 minutes) to allow the color to develop fully.

-

Measurement: Measure the absorbance of the samples and standards at 412 nm against the blank.

-

Calculation: Determine the thiol concentration in the sample by either comparing the absorbance to the standard curve or by using the molar extinction coefficient of TNB (typically ~14,150 M⁻¹cm⁻¹ at pH 8.0).

Conclusion

While 5-Mercapto-2-nitrobenzoic acid is a well-known compound in biochemical research, comprehensive, experimentally determined data on its solubility and stability are not widely published. This guide has synthesized the available qualitative and predicted information and, more importantly, provided detailed experimental protocols that will enable researchers to determine these critical parameters in their own laboratories. A thorough understanding of the solubility and stability of 5-Mercapto-2-nitrobenzoic acid is essential for the accurate and reliable application of thiol quantification assays and for any future drug development endeavors involving this molecule.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Human Metabolome Database: Showing metabocard for 5-Mercapto-2-nitro-benzoic acid (HMDB0245253) [hmdb.ca]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. quora.com [quora.com]

- 8. Buy 5-Mercapto-2-nitrobenzoic acid | 15139-21-6 [smolecule.com]

- 9. ir.cnu.edu.tw [ir.cnu.edu.tw]

- 10. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 12. scispace.com [scispace.com]

- 13. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Molar Extinction Coefficient of 5-Mercapto-2-nitrobenzoic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molar extinction coefficient of 5-Mercapto-2-nitrobenzoic acid (TNB), a critical parameter in thiol quantification. This document outlines the key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical reaction and experimental workflow.

Core Data Presentation: Molar Extinction Coefficient of TNB

The molar extinction coefficient (ε) of 5-Mercapto-2-nitrobenzoic acid (TNB), the chromophoric product of Ellman's test, is a value of central importance for the accurate quantification of sulfhydryl groups in various molecules. While several values have been reported in the literature, the most widely accepted and utilized coefficients are summarized below. Variations in the reported values can be attributed to differences in experimental conditions such as buffer composition, pH, and the presence of denaturing agents.

| Molar Extinction Coefficient (ε) | Wavelength (λmax) | Conditions of Measurement | Reference |

| 14,150 M⁻¹cm⁻¹ | 412 nm | Dilute aqueous salt solutions (e.g., 0.1 M phosphate buffer, pH 7.27-8.0)[1][2][3][4] | |

| 13,600 M⁻¹cm⁻¹ | 412 nm | Original value reported by Ellman (pH 8.0)[1][5] | |

| 13,700 M⁻¹cm⁻¹ | 412 nm | High salt concentrations (e.g., 6 M guanidinium hydrochloride or 8 M urea)[1] | |

| 14,140 M⁻¹cm⁻¹ | 412 nm | Used for quantification of hypochlorous acid[6] | |

| 13,800 M⁻¹cm⁻¹ | 412 nm | 0.1 M phosphate buffer, pH 7.4 at 37°C[7] |

Experimental Protocols

The determination of the molar extinction coefficient of TNB is intrinsically linked to the Ellman's assay, which quantifies free sulfhydryl groups. The following protocol describes a standard method for this determination.

Protocol: Determination of the Molar Extinction Coefficient of TNB

1. Materials and Reagents:

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

A thiol-containing compound with a known concentration (e.g., L-cysteine)

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA.[4]

-

Spectrophotometer capable of measuring absorbance at 412 nm.

-

Cuvettes with a 1 cm path length.

2. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DTNB (e.g., 4 mg/mL) in the Reaction Buffer.[3]

-

Prepare a stock solution of the known thiol compound (e.g., L-cysteine) of a precise concentration in the Reaction Buffer.

-

-

Reaction Setup:

-

In a cuvette, mix a known volume and concentration of the thiol standard with the Reaction Buffer to a final volume of, for example, 1 mL.

-

Add a small volume of the DTNB stock solution to initiate the reaction. The final concentration of DTNB should be in excess to ensure all thiol groups react.

-

Prepare a blank solution containing the Reaction Buffer and the same amount of DTNB solution, but without the thiol standard.

-

-

Incubation and Measurement:

-

Calculation of the Molar Extinction Coefficient:

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl where:

-

A is the measured absorbance.

-

c is the molar concentration of the thiol, which is equal to the concentration of TNB produced.

-

l is the path length of the cuvette in cm (typically 1 cm).

-

-

Therefore, ε = A / (c * l)

-

Visualizing the Chemistry and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow.

Caption: Reaction of DTNB with a thiol to produce the chromophoric TNB anion.

Caption: Workflow for the experimental determination of the molar extinction coefficient.

References

- 1. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. broadpharm.com [broadpharm.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. analytik.news [analytik.news]

- 6. Preparation of 2-nitro-5-thiobenzoate for the routine determination of reagent hypochlorous acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molar absorption coefficients for the reduced Ellman reagent: reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiol reactivity of 5-Mercapto-2-nitrobenzoic acid

An In-depth Technical Guide to the Thiol Reactivity of 5-Mercapto-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Mercapto-2-nitrobenzoic acid (5M2N) is a multifunctional organic compound featuring a benzene ring substituted with a thiol (-SH), a carboxylic acid (-COOH), and a nitro (-NO2) group.[1][2] This unique combination of functional groups dictates its chemical properties and reactivity, making it a significant molecule in biochemical and pharmaceutical research. The thiol group, in particular, is highly reactive and serves as the basis for many of its applications.[1] This guide provides a comprehensive overview of the thiol reactivity of 5-Mercapto-2-nitrobenzoic acid, its chemical properties, and its primary application in the quantification of sulfhydryl groups.

Chemical Properties and Reactivity

The chemical behavior of 5-Mercapto-2-nitrobenzoic acid is dominated by its thiol group, which can act as a potent nucleophile, especially in its deprotonated thiolate (RS⁻) form.[1] The presence of an electron-withdrawing nitro group on the aromatic ring influences the electronic properties and enhances the reactivity of the thiol.[1]

The stability of 5-Mercapto-2-nitrobenzoic acid is pH-dependent. Its stability decreases as the pH increases, with rapid degradation observed at pH 9 and above.[2] This is because the deprotonated thiolate form, which is more prevalent at higher pH, is more susceptible to oxidation.[2] The thiol group can be oxidized to form disulfides or sulfonic acids.[2][3]

Quantitative Data

The key physicochemical properties of 5-Mercapto-2-nitrobenzoic acid and its related compounds are summarized in the tables below.

| Property | Value | Reference(s) |

| Molecular Weight | 199.19 g/mol | [1][2] |

| IUPAC Name | 2-nitro-5-sulfanylbenzoic acid | [2] |

| pKa (Thiol Group) | 4.19 - 4.53 | [3][4][5] |

| pKa (Carboxylic Acid) | 2.19 (computationally predicted) | [2] |

Table 1: Physicochemical Properties of 5-Mercapto-2-nitrobenzoic acid.

The most common application of 5-Mercapto-2-nitrobenzoic acid's reactivity is in the Ellman's assay, where its disulfide dimer, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), reacts with thiols to produce the intensely yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.[1][6] The molar extinction coefficient of TNB²⁻ is crucial for quantifying thiol concentrations.

| Molar Extinction Coefficient of TNB²⁻ (at 412 nm) | Condition | Reference(s) |

| 14,150 M⁻¹ cm⁻¹ | Dilute salt solutions (e.g., 0.1 M phosphate buffer, pH 7.27) | [6][7][8][9][10] |

| 13,700 M⁻¹ cm⁻¹ | 6 M guanidinium chloride | [6][8] |

| 13,600 M⁻¹ cm⁻¹ | Original value reported by Ellman (pH 8.0) | [6][8][9] |

| 14,140 M⁻¹ cm⁻¹ | [11] |

Table 2: Molar Extinction Coefficients of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.

Thiol-Disulfide Exchange: The Ellman's Assay

The primary application of the thiol reactivity of the 5-mercapto-2-nitrobenzoic acid framework is through its disulfide form, DTNB, in the Ellman's assay. This assay is a rapid, simple, and reliable method for quantifying free thiol groups in a sample.[1][12]

The reaction involves the cleavage of the disulfide bond in DTNB by a thiol-containing compound (R-SH). This is a thiol-disulfide exchange reaction that stoichiometrically releases one molecule of the 2-nitro-5-thiobenzoate (TNB²⁻) anion for every mole of thiol.[1][6][13] The TNB²⁻ anion is a vibrant yellow chromophore with a strong absorbance maximum at 412 nm.[1][6]

Reaction of DTNB with a thiol.

Experimental Protocols

Quantification of Sulfhydryls using Ellman's Reagent (DTNB)

This protocol is a standard method for determining the concentration of free thiols in a sample.[7][9]

Materials:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[7]

-

Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[7]

-

Sample: A solution containing an unknown concentration of free sulfhydryl groups.

-

Spectrophotometer

Procedure:

-

For each sample, prepare two test tubes.

-

To each tube, add 1.250 mL of Reaction Buffer and 25 µL of Ellman's Reagent Solution.[7]

-

To one tube (the sample), add 125 µL of the unknown sample.

-

To the other tube (the blank), add 125 µL of Reaction Buffer.[7]

-

Mix the contents of both tubes thoroughly.

-

Set the spectrophotometer to a wavelength of 412 nm.

-

Use the blank to zero the spectrophotometer.

-

Measure the absorbance of the sample.

-

Calculate the concentration of sulfhydryl groups using the Beer-Lambert law (Absorbance = ε * c * l), where ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹ cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).[9]

Experimental workflow for Ellman's Assay.

Oxidation Pathways of 5-Mercapto-2-nitrobenzoic acid

The thiol group of 5-Mercapto-2-nitrobenzoic acid can be oxidized by various biologically relevant oxidants, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[3][14] The oxidation products can include the disulfide (DTNB), a transient sulfenic acid (RSOH), a thiosulfinate, and a sulfonic acid.[1][3][14] The specific products formed depend on the oxidant used and the reaction conditions.[3] For instance, oxidation with hydrogen peroxide primarily yields the disulfide, while peroxynitrite can lead to the formation of a transient sulfenic acid intermediate.[1][3]

Oxidation pathways of 5-Mercapto-2-nitrobenzoic acid.

Applications in Drug Development

The quantification of thiols is critical in many areas of drug development. For instance, it is used to:

-

Characterize therapeutic proteins: Many therapeutic proteins, such as antibodies and enzymes, contain cysteine residues. The Ellman's assay can be used to determine the number of free sulfhydryl groups, which is important for assessing protein structure, stability, and conjugation efficiency for creating antibody-drug conjugates.[7]

-

Study oxidative stress: An imbalance in the cellular redox state, often characterized by a decrease in free thiols, is implicated in various diseases.[15] Assaying thiol levels can provide insights into the mechanisms of disease and the effects of drug candidates on cellular redox balance.[15]

-

Enzyme kinetics: The Ellman's assay can be used to study enzymes that have a thiol group in their active site.[12]

Conclusion

5-Mercapto-2-nitrobenzoic acid is a highly reactive thiol-containing compound that is central to one of the most widely used methods in biochemistry for the quantification of sulfhydryl groups. Its reactivity, particularly in thiol-disulfide exchange reactions, provides a simple and robust tool for researchers in various fields, including drug development. Understanding the chemical properties and reactivity of this compound is essential for its effective application in the laboratory.

References

- 1. 5-Mercapto-2-nitrobenzoic acid | 15139-21-6 | Benchchem [benchchem.com]

- 2. Buy 5-Mercapto-2-nitrobenzoic acid | 15139-21-6 [smolecule.com]

- 3. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openjournals.maastrichtuniversity.nl [openjournals.maastrichtuniversity.nl]

- 5. Kinetics and mechanisms of the reaction of hypothiocyanous acid with 5-thio-2-nitrobenzoic acid and reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 7. broadpharm.com [broadpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Bot Detection [iris-biotech.de]

- 11. Preparation of 2-nitro-5-thiobenzoate for the routine determination of reagent hypochlorous acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Spectrophotometric Properties of 5-Mercapto-2-nitrobenzoic acid anion (TNB): An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectrophotometric properties of the 5-Mercapto-2-nitrobenzoic acid anion (TNB), the chromophoric product of Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), used for the quantification of sulfhydryl groups. This document is intended for researchers, scientists, and drug development professionals who utilize this assay in their work.

Core Spectrophotometric Properties of TNB

The quantification of thiols using DTNB is based on the measurement of the absorbance of the TNB anion, which is produced in a stoichiometric reaction between DTNB and a sulfhydryl group. The intensity of the yellow color, and thus the absorbance, is directly proportional to the concentration of free thiols in the sample.

Key spectrophotometric parameters of TNB are summarized in the tables below. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and buffer composition.

Molar Absorptivity of TNB

The molar absorption coefficient (ε) is a critical value for calculating the concentration of TNB from absorbance measurements using the Beer-Lambert law. While a value of 13,600 M⁻¹cm⁻¹ originally published by Ellman in 1959 has been widely used, subsequent studies have provided more refined values.[1][2]

| Molar Absorptivity (ε) at 412 nm | Conditions | Reference |

| 14,150 M⁻¹cm⁻¹ | 25 °C in 0.1 M phosphate buffer, pH 7.4 | [1][2] |

| 13,800 M⁻¹cm⁻¹ | 37 °C in 0.1 M phosphate buffer, pH 7.4 | [1][2] |

| 14,150 M⁻¹cm⁻¹ | Dilute aqueous salt solutions | [3] |

| 13,700 M⁻¹cm⁻¹ | In 6 M guanidinium chloride | |

| 13,600 M⁻¹cm⁻¹ | pH 8.0 | [4] |

| 13,700 M⁻¹cm⁻¹ | In denaturation buffer (50 mM Na₂HPO₄–NaH₂PO₄ pH 7.4, 8 M urea, 1% SDS, 1 mM EDTA) | [5] |

Absorption Maxima of TNB

The wavelength at which TNB exhibits maximum absorbance (λmax) is crucial for accurate spectrophotometric measurements.

| Wavelength (λmax) | Conditions | Reference |

| 412 nm | In 0.1 M phosphate buffer, pH 7.4 | [1] |

| 410 nm | General | [6][7] |

| 409.5 nm | In dilute salt solutions (0.1 M NaOH or 0.1 M phosphate buffer with 1 mM EDTA, pH 7.27) | |

| 421 nm | In 6 M guanidinium chloride | |

| 326 nm | Under HPLC conditions (acidic) | [8] |

Reaction Mechanism and Experimental Workflow

The fundamental reaction involves the cleavage of the disulfide bond in DTNB by a thiol-containing compound (R-SH), resulting in the formation of a mixed disulfide and one molecule of TNB.[9]

Figure 1: Reaction of DTNB with a thiol to produce the TNB anion.

A typical experimental workflow for the quantification of thiols using Ellman's assay is depicted below. This generally involves sample preparation, reaction with DTNB, and subsequent spectrophotometric measurement.

Figure 2: General experimental workflow for a thiol quantification assay using DTNB.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are representative protocols for the preparation of reagents and the execution of the Ellman's assay.

Reagent Preparation

1. Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA)

-

To prepare 1 L of buffer, dissolve 13.8 g of sodium phosphate monobasic (NaH₂PO₄) and 0.372 g of ethylenediaminetetraacetic acid (EDTA) in approximately 900 mL of deionized water.

-

Adjust the pH to 8.0 by adding a concentrated sodium hydroxide (NaOH) solution.

-

Bring the final volume to 1 L with deionized water.

2. DTNB Stock Solution (10 mM)

-

Dissolve 39.6 mg of DTNB in 10 mL of a suitable organic solvent such as DMSO or ethanol.[10] This stock solution should be stored at 4°C for up to 3 months.[10]

3. DTNB Working Solution (0.1 mM)

-

Dilute the 10 mM DTNB stock solution 100-fold with the Reaction Buffer.[10] For example, add 100 µL of the stock solution to 9.9 mL of Reaction Buffer. Prepare this solution fresh daily.

Thiol Quantification Protocol

This protocol is a general guideline and may require optimization depending on the specific application.

-

Sample Preparation :

-

Prepare your unknown sample. If necessary, dilute the sample with the Reaction Buffer to ensure the final absorbance reading falls within the linear range of the spectrophotometer (typically below 1.0).[4]

-

-

Assay Procedure :

-

For each sample, prepare two test tubes or microplate wells.

-

To one tube (the sample), add 25 µL of the DTNB working solution and 1.250 mL of the Reaction Buffer.[11]

-

To the second tube (the blank), add 25 µL of the DTNB working solution and 1.375 mL of the Reaction Buffer (or 1.250 mL of Reaction Buffer and 125 µL of the sample buffer without the thiol).[11]

-

Add 125 µL of the unknown sample to the "sample" tube.[11]

-

Mix the contents of the tubes thoroughly.

-

Incubate the reactions at room temperature for 15 minutes.[11]

-

-

Spectrophotometric Measurement :

-

Set the spectrophotometer to a wavelength of 412 nm.

-

Use the blank solution to zero the spectrophotometer.

-

Measure the absorbance of the sample.

-

-

Calculation of Thiol Concentration :

-

The concentration of sulfhydryl groups in the sample can be calculated using the Beer-Lambert law: Concentration (M) = (Absorbance at 412 nm) / (ε × path length)

-

Remember to account for the dilution of the original sample in your final calculation.

-

Factors Influencing TNB Spectrophotometry

Several factors can affect the accuracy and reliability of thiol quantification using DTNB:

-

pH : The reaction of DTNB with thiols is pH-dependent, with optimal reactivity typically observed at a slightly alkaline pH of around 8.0.[11] At pH values above 8, hydrolysis of DTNB can occur, leading to an overestimation of the thiol concentration.[8]

-

Temperature : The molar absorptivity of TNB is temperature-dependent.[1][2] For precise measurements, it is important to maintain a constant temperature or use the appropriate molar absorptivity value for the experimental temperature.

-

Light Sensitivity : DTNB is sensitive to daylight, particularly UV radiation around 325 nm, which can lead to its degradation.[6][12] It is recommended to perform experiments in artificial room light and to store DTNB solutions in the dark.[6]

-

Interfering Substances : The presence of certain substances can interfere with the assay. For instance, nitric oxide (NO) can react with TNB, causing a decrease in absorbance.[13] Other nucleophiles such as cyanide and sulfide can also react with DTNB.[14]

By understanding the spectrophotometric properties of TNB and adhering to carefully controlled experimental protocols, researchers can accurately and reliably quantify sulfhydryl groups in a wide range of biological and chemical samples.

References

- 1. Molar absorption coefficients for the reduced Ellman reagent: reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. 2.10. Ellman Assay [bio-protocol.org]

- 6. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Mercapto-2-nitrobenzoic acid | 15139-21-6 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for Thiol Quantification Using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of free sulfhydryl (thiol) groups is a critical analytical procedure in various fields of biomedical research and drug development. Thiols, primarily from cysteine residues in proteins and small molecules like glutathione, play crucial roles in biological systems, including enzymatic catalysis, antioxidant defense, and protein structure maintenance. A disruption in the cellular thiol-disulfide balance is associated with numerous pathological conditions.

The most widely used method for thiol quantification is the Ellman's assay, which utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This colorimetric assay is based on the reaction of DTNB with a free thiol group, which cleaves the disulfide bond of DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻) and a mixed disulfide.[1][2][3] The resulting TNB²⁻ is a yellow-colored species with a strong absorbance at 412 nm, allowing for the sensitive spectrophotometric quantification of thiols.[1][4] The intensity of the yellow color is directly proportional to the concentration of free thiols in the sample.[5]

These application notes provide a detailed protocol for the quantification of thiols using DTNB, intended for researchers, scientists, and professionals involved in drug development.

Principle of the Assay

The chemical basis of the Ellman's assay is a thiol-disulfide exchange reaction. DTNB reacts with a thiol-containing compound (R-SH) in a stoichiometric manner. For each mole of thiol, one mole of the chromophoric 2-nitro-5-thiobenzoate (TNB²⁻) is released. The reaction is rapid and proceeds to completion at a slightly alkaline pH (around 7-8).[4] The concentration of the thiol in the sample can be determined by measuring the absorbance of the resulting yellow solution at 412 nm and using the molar extinction coefficient of TNB²⁻.

References

Protocol for Ellman's assay using DTNB and 5-Mercapto-2-nitrobenzoic acid

Application Notes and Protocols for Ellman's Assay

Introduction

Ellman's assay is a widely used, rapid, and straightforward colorimetric method for the quantification of free sulfhydryl (thiol) groups in solutions, proteins, and peptides.[1] The assay relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, with a free sulfhydryl group.[2] This reaction cleaves the disulfide bond of DTNB, producing one mole of 2-nitro-5-thiobenzoate (TNB²⁻) for every mole of sulfhydryl group.[2][3] The resulting TNB²⁻ is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[1][4] The molar extinction coefficient of TNB²⁻ is a critical value for calculating the concentration of sulfhydryl groups and is generally accepted to be 14,150 M⁻¹cm⁻¹ at pH 8.0.[2][5]

Principle of the Assay

The core of Ellman's assay is the thiol-disulfide exchange reaction between DTNB and a thiol-containing compound (R-SH). The thiol group reduces the disulfide bond in DTNB, which results in the formation of a mixed disulfide and the release of the chromophore TNB²⁻. The intensity of the yellow color, measured by its absorbance, is directly proportional to the concentration of free sulfhydryl groups in the sample.[3]

Applications in Research and Drug Development

This assay is a fundamental tool in various scientific disciplines, including biochemistry, protein chemistry, and drug development.[6] Key applications include:

-

Quantification of Cysteine Residues: Determining the number of free cysteine residues in proteins and peptides.[7]

-

Monitoring Redox State: Assessing the redox state of proteins and biological samples by measuring free thiol levels.[8]

-

Enzyme Kinetics: Studying enzymes with active site thiols.

-

Conjugation Efficiency: Evaluating the success of conjugation reactions involving sulfhydryl groups, for instance, in the development of antibody-drug conjugates or when attaching molecules to carrier proteins.

-

Oxidative Stress Research: Investigating the impact of oxidative stress on proteins and cells.[9]

Experimental Protocols

Two primary protocols are presented below: a standard protocol for quantifying total free sulfhydryls and a method to differentiate between free and protein-bound sulfhydryls.

Protocol 1: Quantification of Total Free Sulfhydryl Groups

This protocol is suitable for determining the total concentration of free sulfhydryl groups in a sample.

Materials

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

-

Sample containing an unknown concentration of sulfhydryl groups

-

Standard solution: A compound with a known sulfhydryl concentration (e.g., L-cysteine or N-acetylcysteine) for generating a standard curve.[10]

-

Spectrophotometer capable of measuring absorbance at 412 nm

Procedure

-

Preparation of Reagents:

-

Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0. Add EDTA to a final concentration of 1 mM.

-

DTNB Stock Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer. This solution should be prepared fresh and protected from light.[5][8]

-